molecular formula C16H6Na4O12S4 B035750 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt CAS No. 59572-10-0

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt

Cat. No. B035750
CAS RN: 59572-10-0
M. Wt: 610.4 g/mol
InChI Key: UZBIRLJMURQVMX-UHFFFAOYSA-J
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Description

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt is a fluorescent dye that belongs to the group of hydroxide salts . It has been shown to have an absorption maximum at 524 nm and emission maximum at 585 nm .


Synthesis Analysis

The compound was successfully synthesized via a one-step sulfonating reaction . This method is more convenient, effective, and eco-friendly than traditional ones . The as-prepared compound exhibits pure blue fluorescence under UV light .


Molecular Structure Analysis

The molecular formula of 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt is C16H6Na4O12S4 . Its molecular weight on an anhydrous basis is 610.43 .


Physical And Chemical Properties Analysis

The compound appears as a green fine crystalline powder . The compound is also highly soluble in water .

Scientific Research Applications

Fluorescence Studies

This compound is suitable for fluorescence . Its excellent fluorescent properties make it a valuable tool in various scientific research fields, particularly in studies involving fluorescence spectroscopy.

Ligand in Protein-Protein Interactions

1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . This makes it useful in the field of biochemistry and molecular biology, particularly in studies involving protein structure and function.

Invisible Inks

Due to its excellent fluorescent properties and water solubility, this compound was used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days .

Quality Control

This compound is often used in quality control and developmental testing. For instance, it is used in the testing of UV spectrophotometry, where it has shown a performance of >=94% .

Research and Development

In the field of research and development, this compound is often used due to its unique properties. It is used in the synthesis of new compounds and in the testing of new methods and techniques .

Industrial Applications

In addition to its scientific research applications, this compound also has potential industrial applications. Its unique properties, such as its excellent fluorescent properties and water solubility, make it a valuable tool in various industries .

Mechanism of Action

Target of Action

PTSA is a fluorescent dye that exhibits pure blue fluorescence under UV light . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions .

Mode of Action

PTSA interacts with its targets by emitting fluorescence when exposed to UV light . This fluorescence can be used to visualize the targets, such as proteins, under UV light . In addition, PTSA can quench the fluorescence of trivalent iron ions, providing a simple and rapid method for detecting these ions .

Biochemical Pathways

For example, PTSA can be used as a fluorescent probe to monitor the presence and concentration of certain ions, such as trivalent iron ions .

Pharmacokinetics

It is known that ptsa is soluble in water , which suggests that it could be readily absorbed and distributed in the body if administered. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PTSA would need to be determined in pharmacokinetic studies.

Result of Action

The primary result of PTSA’s action is the emission of fluorescence under UV light . This fluorescence can be used to visualize targets, such as proteins, or to detect certain ions . In addition, PTSA has been used to prepare water-soluble invisible inks for anti-counterfeiting applications .

Action Environment

The action of PTSA is influenced by environmental factors such as light and pH. PTSA emits fluorescence under UV light , and this fluorescence can be quenched by certain ions . The stability of PTSA and its resulting inks has been shown to be acceptable after being stored for 30 days

Safety and Hazards

The compound should be handled with care to avoid dust formation . Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

Future Directions

The compound has been used to prepare water-soluble invisible inks for anti-counterfeiting applications due to its excellent fluorescent properties and water solubility . It has also been used in technical or engineered material use for easily accessible conjugated pyrene sulfonates as cathode interfacial materials for polymer solar cells . These applications suggest promising future directions for this compound.

properties

IUPAC Name

tetrasodium;pyrene-1,3,6,8-tetrasulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBIRLJMURQVMX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Na4O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6528-53-6 (Parent)
Record name Tetrasodium 1,3,6,8-pyrenetetrasulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059572100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041233
Record name Tetrasodium 1,3,6,8-pyrenetetrasulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt

CAS RN

59572-10-0
Record name Tetrasodium 1,3,6,8-pyrenetetrasulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059572100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasodium 1,3,6,8-pyrenetetrasulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,8-Pyrenetetrasulfonic acid, sodium salt
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Record name TETRASODIUM 1,3,6,8-PYRENETETRASULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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